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This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Phenylbutyramide (CAS No: 90-26-6), a key chemical intermediate.[1] This document is
intended for researchers, scientists, and professionals in drug development, offering detailed
insights into the structural elucidation of this compound through Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and
interpretations presented herein are grounded in established scientific principles to ensure
accuracy and reliability.

Introduction to 2-Phenylbutyramide and its
Spectroscopic Characterization

2-Phenylbutyramide, with the molecular formula C10H13NO and a molecular weight of 163.22
g/mol , is a primary amide derivative of 2-phenylbutyric acid.[1] Its structural integrity is
paramount in its applications, necessitating precise analytical techniques for confirmation.
Spectroscopic methods provide a powerful toolkit for non-destructively determining the
molecular structure, functional groups, and connectivity of atoms within the molecule. This
guide will delve into the practical application and theoretical underpinnings of *H NMR, 13C
NMR, IR, and MS for the definitive identification of 2-Phenylbutyramide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of organic molecules.[2] By observing the behavior of atomic nuclei in a magnetic field, we can
deduce the chemical environment, connectivity, and stereochemistry of the molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides detailed information about the number of different types of
protons and their neighboring protons in a molecule. The expected *H NMR spectrum of 2-
Phenylbutyramide would exhibit distinct signals for the aromatic protons, the methine proton,
the methylene protons, and the methyl protons, as well as the amide protons.

Expected Chemical Shifts and Splitting Patterns:

Expected Chemical

Proton Assignment Shift (ppm) Multiplicity Integration
Phenyl (CeHs) 72-74 Multiplet 5H
Methine (CH) ~3.5 Triplet 1H
Methylene (CHz) 1.8-2.2 Multiplet 2H
Methyl (CHs) ~0.9 Triplet 3H
Amide (NH2) 55-75 Broad Singlet 2H

These are predicted values and may vary slightly based on the solvent and experimental
conditions.

Causality behind Experimental Choices: The choice of a deuterated solvent, such as
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds), is critical to avoid solvent
interference in the *H NMR spectrum. The chemical shifts are reported relative to an internal
standard, typically tetramethylsilane (TMS), which is set to O ppm.

13C NMR Spectroscopy
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Carbon-13 NMR (*3C NMR) provides information about the different carbon environments in a
molecule. Due to the low natural abundance of the 13C isotope, spectra are typically acquired
with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (C=0) 170 -180

Phenyl (CesHs) 125 - 145

Methine (CH) 45 - 55

Methylene (CH-2) 25-35

Methyl (CHs) 10-15

These are predicted values and may vary slightly based on the solvent and experimental
conditions.

Expertise in Interpretation: The downfield chemical shift of the carbonyl carbon is a
characteristic feature of amides. The aromatic carbons will appear in the typical aromatic
region, and the aliphatic carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[3]14]

Characteristic IR Absorption Bands for 2-Phenylbutyramide:
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)

N-H Stretch (Amide) 3100 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=0 Stretch (Amide I) 1630 - 1690 Strong

N-H Bend (Amide II) 1550 - 1640 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium

Analysis of the Spectrum: The presence of a strong absorption band in the region of 1630-1690
cm~1is a clear indication of the carbonyl group of the amide. The broad band in the 3100-3500
cm~1 region corresponds to the N-H stretching vibrations of the primary amide. The distinction
between aromatic and aliphatic C-H stretches can be observed around the 3000 cm~! mark.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. In electron ionization (EI) mass
spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation
of a molecular ion and various fragment ions.[5][6][7][8][9]

Observed Fragmentation Pattern for 2-Phenylbutyramide:

m/z Proposed Fragment lon Significance

163 [C10H13NO]* Molecular lon (M*")

119 [CsHoN]* or [CoH11]* Loss of CO and NH2z or C2Ha4
91 [C7HA]* Tropylium ion

Fragmentation Pathway: The molecular ion at m/z 163 is consistent with the molecular formula
of 2-Phenylbutyramide.[1] A prominent fragmentation pathway involves the cleavage of the
bond between the carbonyl group and the alpha-carbon, leading to the formation of
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characteristic fragment ions. The base peak is often the most stable carbocation that can be
formed. The fragment at m/z 119 likely results from the loss of the carbonyl and amide groups.
The presence of a peak at m/z 91 is a strong indicator of a tropylium ion, a common fragment
for compounds containing a benzyl group.[1]

Visualization of the Fragmentation Pathway:

[C10H13NO]*" (m/z 163) - C2Ha [CoHui]* (m/z 119) - C2H2 [C7H7]+.(m/z 91)
Molecular lon Tropylium lon

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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